1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide
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Overview
Description
1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The ethyl and methyl groups can be substituted with other alkyl groups using alkyl halides and strong bases. Common reagents and conditions for these reactions include methanesulfonic acid, acetic acid, and various catalysts.
Scientific Research Applications
1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable indole core.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The indole core can bind to various receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-N-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxamide include:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: A photochromic compound with applications in biocompatible materials.
Indomethacin analogs: Used for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
142272-14-8 |
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Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-ethyl-N-methyl-5-nitro-2-oxo-3H-indole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O4/c1-3-14-9-5-4-7(15(18)19)6-8(9)10(12(14)17)11(16)13-2/h4-6,10H,3H2,1-2H3,(H,13,16) |
InChI Key |
QAJFFKPAEHBCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(C1=O)C(=O)NC |
Origin of Product |
United States |
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